

# CAS number and molecular formula for 4-Chloro-8-nitrocoumarin

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Compound of Interest

Compound Name: 4-Chloro-8-nitrocoumarin

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# An In-depth Technical Guide to 4-Chloro-3nitrocoumarin

A Note on Chemical Identity: Initial searches for "**4-Chloro-8-nitrocoumarin**" did not yield a readily identifiable compound with a corresponding CAS number or significant published literature. However, "4-Chloro-3-nitrocoumarin" is a well-documented and commercially available compound with extensive applications in research and development. It is highly probable that the intended compound of interest is 4-Chloro-3-nitrocoumarin, and as such, this quide will focus on this isomer.

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrocoumarin, including its chemical properties, synthesis, and key applications in drug discovery and scientific research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

# **Chemical and Physical Properties**

4-Chloro-3-nitrocoumarin is a versatile synthetic intermediate belonging to the coumarin class of compounds. Its reactivity is largely dictated by the presence of the electron-withdrawing nitro group and the labile chlorine atom at positions 3 and 4, respectively, of the coumarin ring.



Property	Value	Reference
CAS Number	38464-20-9	[1]
Molecular Formula	C <sub>9</sub> H <sub>4</sub> CINO <sub>4</sub>	[1]
Molecular Weight	225.58 g/mol	
Appearance	Pale yellow to yellow or green crystals or powder	
Melting Point	160-164 °C	
Solubility	Insoluble in water	
IUPAC Name	4-chloro-3-nitro-2H-chromen-2-one	[1]
SMILES	C1=CC=C2C(=C1)C(=C(C(=O )O2)INVALID-LINK[O-])CI	[1]
InChI Key	OFLRQEKOAGDHKT- UHFFFAOYSA-N	[1]

# **Synthesis of 4-Chloro-3-nitrocoumarin**

While 4-chloro-3-nitrocoumarin is commercially available, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. A common laboratory-scale synthesis involves the nitration of 4-hydroxycoumarin followed by chlorination.

# Experimental Protocol: Two-Step Synthesis from 4-Hydroxycoumarin

Step 1: Nitration of 4-Hydroxycoumarin

- In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature below 0°C, slowly add 4-hydroxycoumarin to a mixture of concentrated sulfuric acid and fuming nitric acid.
- Maintain vigorous stirring throughout the addition to ensure proper mixing and temperature control. The reaction mixture may thicken as the product precipitates.

### Foundational & Exploratory





- After the addition is complete, continue stirring at 0°C for an additional 2-3 hours.
- Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- Allow the ice to melt completely, and then collect the precipitated 4-hydroxy-3-nitrocoumarin by filtration.
- Wash the solid with cold water until the washings are neutral to litmus paper.
- Dry the product under vacuum to obtain 4-hydroxy-3-nitrocoumarin.

#### Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin

- Reflux a mixture of 4-hydroxy-3-nitrocoumarin and thionyl chloride (SOCl<sub>2</sub>) in an inert solvent such as toluene or chloroform. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
- The crude 4-chloro-3-nitrocoumarin can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Diagram of Synthetic Workflow:



# Synthetic Pathway of 4-Chloro-3-nitrocoumarin A-Hydroxycoumarin Nitration (H2SO4, HNO3) 4-Hydroxy-3-nitrocoumarin Chlorination (SOCl2) 4-Chloro-3-nitrocoumarin

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Caption: A two-step synthesis of 4-Chloro-3-nitrocoumarin.

# **Applications in Research and Drug Development**

4-Chloro-3-nitrocoumarin serves as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities. Its key applications are detailed below.

# **Precursor in Organic Synthesis**

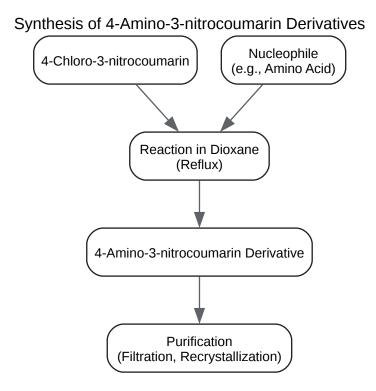
The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, leading to a diverse library of coumarin derivatives.

Experimental Protocol: Synthesis of 4-Amino-3-nitrocoumarins[2]



- Dissolve 4-chloro-3-nitrocoumarin (10 mmol) in a suitable solvent such as dioxane (20 mL).
- Add the desired amino acid (22 mmol) to the solution.
- Reflux the reaction mixture for a specified time (monitoring by TLC is recommended).
- Upon completion, cool the reaction mixture to room temperature.
- Collect the resulting precipitate by filtration.
- Wash the solid with dioxane (10 mL) followed by distilled water (3 x 10 mL).
- The crude product can be further purified by recrystallization from ethanol.

Diagram of Nucleophilic Substitution Workflow:



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Caption: General workflow for synthesizing 4-amino-3-nitrocoumarin derivatives.

## **Development of Fluorescent Probes**

### Foundational & Exploratory





Coumarin derivatives are well-known for their fluorescent properties. 4-Chloro-3-nitrocoumarin has been utilized as a scaffold for developing fluorescent probes, particularly for the detection of biologically relevant species like hydrogen sulfide (H<sub>2</sub>S).[3]

Mechanism of Action: The principle behind these probes often involves a "turn-on" fluorescence mechanism. The nitro group on the coumarin core quenches its fluorescence. Upon reaction with the target analyte (e.g., H<sub>2</sub>S), the nitro group is reduced to an amino group, which is a strong electron-donating group. This transformation restores the fluorescence of the coumarin core, leading to a detectable signal.[3]

Experimental Protocol: General Procedure for H2S Detection using a Coumarin-based Probe[3]

- Probe Synthesis: Synthesize the specific coumarin-based probe by reacting 4-chloro-3-nitrocoumarin with a linker molecule that contains a recognition site for H<sub>2</sub>S.
- Preparation of Solutions: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO). Prepare a series of standard solutions of a H₂S donor (e.g., NaHS) in a buffer solution (e.g., PBS, pH 7.4).
- Fluorescence Measurements: In a cuvette, add the buffer solution and the probe solution to achieve the desired final concentration. Record the initial fluorescence spectrum.
- Add varying concentrations of the H<sub>2</sub>S donor to the cuvette and record the fluorescence spectra at different time intervals to monitor the reaction progress.
- The excitation and emission wavelengths will be specific to the synthesized probe.

Diagram of Fluorescent Probe Mechanism:



# Probe State 4-Nitrocoumarin Derivative (Fluorescence Quenched) Hydrogen Sulfide (H<sub>2</sub>S) + H<sub>2</sub>S Reduction of Nitro Group Signaling State 4-Aminocoumarin Derivative (Fluorescence 'Turned On')

#### Mechanism of a 'Turn-On' Fluorescent H2S Probe

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Caption: 'Turn-on' fluorescence mechanism for H<sub>2</sub>S detection.

# **Photosensitizers in Photodynamic Therapy (PDT)**

Coumarin derivatives have been investigated as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[4][5] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which are toxic to cancer cells.

Mechanism of Action: The photosensitizer, upon absorbing light energy, transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II reaction) to generate highly reactive singlet oxygen ( $^{1}O_{2}$ ), or it can react with other biomolecules to produce other ROS (Type I reaction). These ROS induce oxidative stress, leading to apoptosis or necrosis of the cancer cells.[4][5]

Experimental Protocol: In Vitro Photocytotoxicity Assay[5]

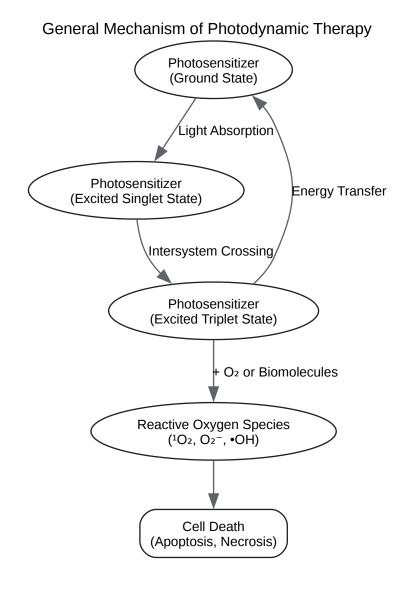


- Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.
- Incubation with Photosensitizer: Treat the cells with varying concentrations of the coumarin derivative for a specific duration (e.g., 24 hours).
- Irradiation: Expose the cells to a light source with a wavelength that matches the absorption maximum of the photosensitizer for a defined period. A control group of cells treated with the photosensitizer should be kept in the dark.
- Cell Viability Assay: After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.
- Data Analysis: Calculate the IC<sub>50</sub> values (the concentration of the compound that inhibits 50% of cell growth) for both the dark and irradiated conditions to determine the phototoxicity.

Cell Line	Compound Derivative	IC₅₀ (Dark) (μM)	IC₅₀ (Light) (μM)	Reference
HeLa	COUPY Derivative 1	> 100	2.5 ± 0.3	[4]
A2780	COUPY Derivative 1	15.2 ± 1.2	0.8 ± 0.1	[4]
HeLa	COUPY Derivative 2	> 100	1.8 ± 0.2	[4]
A2780	COUPY Derivative 2	12.5 ± 1.5	0.5 ± 0.1	[4]

Diagram of Photodynamic Therapy Mechanism:





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Caption: Simplified mechanism of ROS generation in photodynamic therapy.

### **Anticancer and Antimicrobial Potential**

Derivatives of 4-chloro-3-nitrocoumarin have been synthesized and evaluated for their anticancer and antimicrobial activities. The biological activity is highly dependent on the nature of the substituent introduced at the 4-position.

Quantitative Data on Biological Activity of Coumarin Derivatives:

Anticancer Activity of Coumarin-Triazole Hybrids[6]



Cell Line	Compound	IC50 (μM)
MCF-7	10b	19.4 ± 0.22
MCF-7	10e	14.5 ± 0.30

#### Antimicrobial Activity of 4-Aminosubstituted-3-nitrocoumarins[7]

Microorganism	Compound	Inhibition Zone (mm)
Staphylococcus aureus	IIIa	15
Escherichia coli	IIIa	12
Klebsiella pneumoniae	IIIa	18

# Safety and Handling

4-Chloro-3-nitrocoumarin is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

#### GHS Hazard Statements:[1]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

# Conclusion

4-Chloro-3-nitrocoumarin is a valuable and versatile building block in medicinal chemistry and materials science. Its facile synthesis and the reactivity of the chloro and nitro substituents provide a platform for the development of a wide range of functional molecules. Researchers in drug discovery will find this compound particularly useful for creating novel fluorescent probes, potent photosensitizers for photodynamic therapy, and new scaffolds for anticancer and



antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of new therapeutic and diagnostic tools.

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